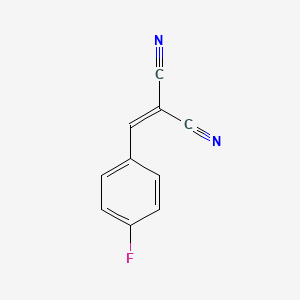

2-(4-Fluorobenzylidene)malononitrile

Description

Significance of Malononitrile (B47326) Derivatives in Chemical Research

Malononitrile and its derivatives are recognized for their versatility in organic synthesis and are utilized as foundational materials for a wide array of compounds. ontosight.airesearchgate.net These derivatives are key precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, and organic semiconductors. ontosight.airesearchgate.netissr-journals.org The high reactivity of malononitrile derivatives, stemming from the electron-withdrawing nature of their nitrile and carbonyl groups, makes them valuable intermediates in the creation of more complex molecules. ontosight.ai Their chemical structure allows for a variety of reactions, including additions, condensations, and cyclizations. ontosight.ai

The applications of malononitrile derivatives are extensive. For instance, they are used to synthesize compounds with potential biocidal properties and are involved in the creation of photo-crosslinkable main-chain liquid crystalline polymers. researchgate.net The unique reactivity of malononitrile facilitates its broad application in organic chemistry, often surpassing that of other related compounds like malonic and cyanoacetic esters. researchgate.netissr-journals.org

Overview of Research Trajectories for 2-(4-Fluorobenzylidene)malononitrile

Research into this compound primarily revolves around its synthesis, chemical properties, and potential applications, particularly in medicinal chemistry and materials science. ontosight.ai

Synthesis: The most common method for synthesizing this compound is through the Knoevenagel condensation reaction. ontosight.aichemicalbook.com This involves the reaction of 4-fluorobenzaldehyde (B137897) with malononitrile, often catalyzed by a base. ontosight.ai Researchers have explored various conditions to optimize the yield and purity of this reaction. ontosight.ai Green chemistry approaches have also been employed, utilizing water and glycerol (B35011) as solvents at room temperature to produce the compound in good yields (71-99%). sbq.org.br Other synthesis methods include electrochemical techniques, which have been shown to produce yields of about 82-90%. researchgate.net

The following table summarizes different catalytic methods used in the synthesis of benzylidenemalononitrile (B1330407) derivatives, including this compound.

| Catalyst | Solvent | Temperature | Time | Yield (%) |

| Polystyrene-supported DABCO | Methanol (B129727) | Room Temperature | 60 min | 99 |

| Ni(NO3)2·6H2O (5 mol%) | Water | Room Temperature | 20 min | 98 |

| Water and Glycerol (1:1) | Water/Glycerol | Room Temperature | 24 h | 99 |

| NiCu@MWCNT | H2O/CH3OH | 25 °C | 35 min | 74 ± 3 |

Applications and Research Interest: The applications of this compound are diverse. It serves as an important intermediate in the production of pharmaceuticals and agrochemicals. ontosight.ai There is also significant interest in its potential for developing new materials with specific optical and electrical properties. ontosight.ai

In the field of medicinal chemistry, there is a focus on the potential biological activity of this compound. ontosight.ai Studies have indicated that compounds like this may exhibit cytotoxic effects against certain cancer cell lines, making them candidates for further investigation in the development of anticancer agents. ontosight.ai However, research has also shown that in some biological assays, such as larvicidal activity against Aedes aegypti, the fluorine-substituted compound showed lower mortality rates compared to its chlorine-substituted counterpart. sbq.org.br

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-fluorophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUISCUAQHJPRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327222 | |

| Record name | [(4-Fluorophenyl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2826-22-4 | |

| Record name | [(4-Fluorophenyl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Fluorobenzylidene Malononitrile

Knoevenagel Condensation Approaches

The cornerstone of synthesis for 2-(4-Fluorobenzylidene)malononitrile is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In this specific case, it involves the reaction between 4-fluorobenzaldehyde (B137897) and malononitrile (B47326).

Conventional Knoevenagel Condensation Protocols

Historically, the Knoevenagel condensation has been performed using organic solvents and often requires basic catalysts such as ammonia (B1221849) or amines and their salts to facilitate the reaction. niscpr.res.in These conventional methods, while effective, often necessitate purification steps to remove the catalyst and solvent, which can present environmental and practical challenges. The reaction generally proceeds by the base abstracting a proton from the active methylene (B1212753) group of malononitrile, creating a carbanion that then attacks the carbonyl carbon of 4-fluorobenzaldehyde. Subsequent dehydration leads to the formation of the desired product.

Catalyst-Free and Solvent-Mediated Knoevenagel Reactions

In a move towards more environmentally benign synthetic routes, catalyst-free and solvent-mediated approaches for the synthesis of benzylidenemalononitrile (B1330407) derivatives have been explored. One such method involves the use of a mixture of water and glycerol (B35011) as the solvent system at room temperature. sbq.org.br This approach has demonstrated high yields for the synthesis of various benzylidenemalononitrile compounds, including the this compound, which was obtained in an 80% yield. sbq.org.br The success of this reaction is attributed to the solvent effects, with the water-glycerol mixture proving to be more effective than either water or glycerol alone. sbq.org.br

Another green approach involves microwave-assisted synthesis in methanol (B129727) without the need for a base or catalyst. This method has been reported for the preparation of various aromatic malononitrile derivatives. unifap.br

Table 1: Catalyst-Free and Solvent-Mediated Synthesis of this compound

| Reactants | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| 4-Fluorobenzaldehyde, Malononitrile | Water:Glycerol (1:1) | Room Temperature | 24 | 80 sbq.org.br |

| 4-Fluorobenzaldehyde, Malononitrile | Methanol (Microwave) | 60 | 0.5 | Not specified unifap.br |

Catalytic Systems for Knoevenagel Synthesis

To enhance reaction rates, yields, and selectivity, a variety of catalytic systems have been developed for the Knoevenagel condensation. These range from simple bases to sophisticated transition metal and nanoparticle-based catalysts.

Weak organic bases like pyridine (B92270) and triethylamine (B128534) have traditionally been used to catalyze the Knoevenagel reaction. researchgate.net More recently, other base catalysts have been employed to improve efficiency and facilitate easier work-up. For instance, polystyrene-supported 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as a catalyst in methanol at room temperature, achieving excellent yields. sbq.org.br Hexamethylenetetramine-based ionic liquids, such as 1-methylhexamethylenetetraminium tetrafluoroborate, have also been utilized as efficient and recyclable catalysts for this transformation, providing high yields in short reaction times without the need for hazardous organic solvents. niscpr.res.in

Transition metal complexes have emerged as effective catalysts for the Knoevenagel condensation. Notably, nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) has been shown to catalyze the reaction between various aldehydes and malononitrile in water at room temperature, affording the corresponding benzylidenemalononitrile derivatives in high yields (up to 98%) within a short reaction time of 20 minutes. sbq.org.br Another example involves the use of monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT) as a catalyst in a water/methanol solution. This system yielded this compound in 74% yield within 35 minutes. nih.govresearchgate.netresearchgate.net

Table 2: Transition Metal-Catalyzed Synthesis of this compound

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Ni(NO₃)₂·6H₂O (5 mol%) | Water | Room Temperature | 20 | up to 98 sbq.org.br |

| NiCu@MWCNT | Water/Methanol (1:1) | Room Temperature | 35 | 74 nih.govresearchgate.netresearchgate.net |

In recent years, magnetic nanoparticles (MNPs) have gained significant attention as catalyst supports due to their high surface area and the ease of separation from the reaction mixture using an external magnet, which allows for simple catalyst recovery and recycling. bohrium.combenthamdirect.comresearchgate.net

Iron(II,III) oxide (Fe₃O₄) nanoparticles themselves have been utilized as a recyclable catalyst for the Knoevenagel condensation. researchgate.netorientjchem.org For instance, the reaction of aromatic aldehydes with malononitrile in the presence of Fe₃O₄ nanoparticles in refluxing ethanol (B145695) for 30 minutes has been reported to produce the desired products in good to excellent yields. orientjchem.org

To enhance catalytic activity and selectivity, these magnetic nanoparticles can be functionalized with various catalytic species. One such example is the immobilization of a proline-copper complex on the surface of Fe₃O₄ nanoparticles. bohrium.comacs.org A catalyst comprised of a proline-Cu complex based on 1,3,5-triazine (B166579) coated on Fe₃O₄ magnetic nanoparticles has been successfully employed for the Knoevenagel condensation of various aldehydes with malononitrile in water at room temperature. bohrium.comacs.org This method is noted for its high efficiency, short reaction times, and environmentally friendly nature. researchgate.netbohrium.comacs.org The catalyst can be easily separated with a magnet and reused for multiple cycles without a significant loss in its catalytic activity. bohrium.comacs.org

Table 3: Magnetic Nanoparticle-Catalyzed Knoevenagel Condensation

| Catalyst | Reactants | Solvent | Temperature | Time | Yield |

| Fe₃O₄ | Aromatic Aldehydes, Malononitrile | Ethanol | Reflux | 30 min | Good to Excellent orientjchem.org |

| Proline-Cu Complex/Fe₃O₄ | Aldehydes, Malononitrile | Water | Room Temperature | Short | High researchgate.netbohrium.comacs.org |

Carbon Nanotube-Based Nanohybrid Catalysis (e.g., NiCu@MWCNT)

The Knoevenagel condensation, a key reaction for synthesizing this compound, has been significantly improved through the use of advanced heterogeneous catalysts. Monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT) have demonstrated high catalytic performance under mild conditions. researchgate.netnih.govresearchgate.netnih.gov

In a typical reaction, 4-fluorobenzaldehyde and malononitrile are reacted in the presence of the NiCu@MWCNT catalyst. nih.gov The process is efficient, eco-friendly, and operates well in a water-containing solvent system. researchgate.net For the synthesis of this compound, a 74 ± 3% yield was achieved within 35 minutes at room temperature (25 °C) using a water/methanol solvent mixture. researchgate.netnih.govresearchgate.net The catalyst's effectiveness is attributed to the uniform, crystalline, and colloidally stable nature of the NiCu nanohybrids on the carbon nanotube support. researchgate.netresearchgate.netnih.gov Furthermore, the NiCu@MWCNT catalyst shows excellent reusability, maintaining high activity over multiple reaction cycles. nih.gov

Table 1: Synthesis of this compound using NiCu@MWCNT Catalyst

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | NiCu@MWCNT (4 mg) | researchgate.net, nih.gov |

| Substrates | 4-fluorobenzaldehyde (1.0 mmol), Malononitrile (1.0 mmol) | nih.gov |

| Solvent | H₂O/CH₃OH (1:1 v/v, 4 mL) | researchgate.net, nih.gov |

| Temperature | 25 °C (Room Temperature) | nih.gov |

| Reaction Time | 35 minutes | nih.gov |

| Yield | 74 ± 3% | researchgate.net, nih.gov |

Biopolymer-Modified Heterogeneous Catalysis (e.g., Chitin (B13524), Silk Fibroin/Oxone)

In the pursuit of green chemistry, natural biopolymers such as chitin and silk fibroin have been functionalized and used as heterogeneous catalysts. mdpi.com New catalytic materials developed from silk fibroin (FS-Ox) and chitin (CT-Ox) functionalized with Oxone® salt have proven effective for the Knoevenagel condensation. mdpi.comscilit.com These biopolymer-based catalysts are advantageous due to their biodegradability, low cost, and compatibility with green solvents like water and ethanol. mdpi.com

The synthesis of benzylidenemalononitrile derivatives, including the fluoro-substituted variant, was carried out using these catalysts with both conventional heating and microwave irradiation. mdpi.comscilit.com Under conventional heating for 60 minutes, the reactions yielded good results, with CT-Ox achieving yields of 60–98% and FS-Ox achieving 71–98% across a range of substrates. mdpi.comscilit.com Microwave irradiation significantly reduced reaction times, in some cases twelvefold, while maintaining good yields. mdpi.comscilit.com The study also highlighted the reusability of these catalysts, with CT-Ox being successfully used for four cycles and FS-Ox for two cycles. mdpi.comscilit.com

Table 2: Performance of Biopolymer-Modified Catalysts in Knoevenagel Condensation

| Catalyst | Heating Method | Reaction Time | General Yield Range | Reference |

|---|---|---|---|---|

| Chitin-Oxone (CT-Ox) | Conventional | 60 min | 60–98% | mdpi.com, scilit.com |

| Silk Fibroin-Oxone (FS-Ox) | Conventional | 60 min | 71–98% | mdpi.com, scilit.com |

| Chitin-Oxone (CT-Ox) | Microwave | ~5 min | 39–99% | scilit.com |

| Silk Fibroin-Oxone (FS-Ox) | Microwave | ~5 min | 35–99% | scilit.com |

Reaction Condition Optimization (e.g., Temperature, Solvent Systems)

Optimizing reaction conditions such as temperature and solvent is crucial for maximizing the yield and efficiency of the synthesis of this compound. Various studies have explored these parameters to enhance the Knoevenagel condensation reaction.

Solvent Systems: The choice of solvent significantly impacts reaction outcomes. For instance, one study found that while the reaction of benzaldehyde (B42025) and malononitrile in water alone gave only trace amounts of the product, using a 1:1 mixture of water and glycerol at room temperature resulted in a 99% yield for the parent compound and an 80% yield for the 4-fluoro derivative (2f). sbq.org.br In the NiCu@MWCNT catalyzed reaction, a water-methanol mixture was found to be more effective than either methanol or water alone. nih.gov For electrochemical synthesis, solvents such as acetone, alcohol, ethyl acetate, and THF have been tested, with varying degrees of success. mdpi.com

Temperature: Temperature is another critical factor. In an alum-catalyzed synthesis of benzylidenemalononitriles in water, the reaction of benzaldehyde and malononitrile was tested at various temperatures. The yield increased from 65% at 30°C to 89% at 60°C, but then slightly decreased to 85% at 80°C, indicating an optimal temperature around 60°C for that specific system. rasayanjournal.co.in Similarly, the calcination temperature used to prepare certain catalysts, like mesoporous carbon nitride, directly influences their subsequent catalytic activity in Knoevenagel condensations. researchgate.net Most modern catalytic methods, such as those using NiCu@MWCNT, are optimized to run efficiently at room temperature. nih.gov

Electrochemical Synthesis Methods for this compound

Electrochemical synthesis offers an environmentally friendly alternative to traditional organic synthesis by using electricity to drive reactions, thereby avoiding toxic reagents. mdpi.com

One-Pot Electrochemical Synthesis Strategies

A one-pot electrochemical method has been successfully developed for synthesizing this compound from 4-fluorobenzaldehyde and malononitrile. mdpi.comresearchgate.netresearchgate.net This strategy is notable for proceeding without any additional reagents, relying solely on the electrochemical process to facilitate the condensation. mdpi.comresearchgate.net The reaction yields are high, typically ranging from 82–90%, when conducted at a constant voltage of 5.0 V. mdpi.comresearchgate.net This approach presents a cheaper and more efficient route for producing important organic compounds compared to conventional methods. mdpi.com

Electrode and Solvent Selection in Electrochemical Routes

The success of electrochemical synthesis is highly dependent on the proper selection of parameters like electrodes and the solvent medium. mdpi.com In the one-pot synthesis of this compound, graphite (B72142) plates are effectively used for both the anode and the cathode. mdpi.com A glass slide is typically placed between the electrodes to prevent them from coming into contact. mdpi.com

The choice of solvent also plays a pivotal role in the reaction's efficiency. The process has been evaluated in various solvents, as detailed in the table below.

Table 3: Effect of Solvent on the Electrochemical Synthesis of this compound

| Solvent | Yield (%) | Reference |

|---|---|---|

| Acetone | 82 | mdpi.com |

| Alcohol | 75 | mdpi.com |

| Ethyl Acetate | 85 | mdpi.com |

| THF | 70 | mdpi.com |

Chemoselective Bioreduction of this compound and Derivatives

Beyond its synthesis, the transformation of this compound is also an area of research. A one-pot, two-stage photoenzymatic strategy has been developed for the synthesis of β-chiral malononitrile derivatives. rsc.org This process begins with a photocatalytic Knoevenagel condensation, similar to the synthesis methods described above. The crucial second step involves a chemoselective, asymmetric bioreduction of the carbon-carbon double bond (C=C). rsc.org

This asymmetric hydrogenation is mediated by an ene reductase enzyme, which rapidly reduces the intermediate benzylidenemalononitrile. rsc.org This enzymatic reduction is highly efficient and stereoselective, yielding a series of β-chiral malononitrile derivatives with good yields (ranging from 43–99%) and excellent enantiomeric excess (ee > 99%). rsc.org This method provides a sustainable and highly enantioselective pathway to access valuable chiral compounds from achiral starting materials like this compound. rsc.org

Derivatization and Structural Modification Studies

The synthesis of this compound and its analogs is primarily achieved through the Knoevenagel condensation, a fundamental reaction in organic chemistry involving the reaction of an active methylene compound (malononitrile) with an aldehyde or ketone.

This compound is synthesized via the Knoevenagel condensation of 4-fluorobenzaldehyde with malononitrile. unifap.brnih.govresearchgate.net This reaction can be carried out under various conditions, including using microwave irradiation in methanol, which provides the product in high yield (97%) after a short reaction time. unifap.br Other methods include using catalysts like alum in an aqueous medium or employing bimetallic nanohybrids, which also result in good to excellent yields. rasayanjournal.co.inresearchgate.net

A wide array of substituted benzylidenemalononitrile analogs can be synthesized using the same methodology by simply varying the substituted benzaldehyde used as the starting material. This allows for the introduction of different functional groups at various positions on the aromatic ring, enabling the study of their effects on the compound's properties and reactivity. unifap.brnih.gov

| Aldehyde | Product | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | This compound | Microwave, Methanol | 97 | unifap.br |

| 4-Fluorobenzaldehyde | This compound | NiCu@MWCNT, H2O/CH3OH | 74 ± 3 | nih.govresearchgate.net |

| Benzaldehyde | 2-Benzylidenemalononitrile | Microwave, Methanol | 98 | unifap.br |

| 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)malononitrile | Alum, Water | 90 | rasayanjournal.co.in |

| 4-Nitrobenzaldehyde | 2-(4-Nitrobenzylidene)malononitrile (B1204218) | NiCu@MWCNT, H2O/CH3OH | 96 ± 1 | nih.gov |

| 4-Methylbenzaldehyde | 2-(4-Methylbenzylidene)malononitrile (B52347) | Alum, Water | 89 | rasayanjournal.co.in |

| 3,4,5-Trimethoxybenzaldehyde | 2-(3,4,5-Trimethoxybenzylidene)malononitrile | NiCu@MWCNT, H2O/CH3OH | 96 ± 2 | nih.gov |

The electronic and steric properties of the substituents on the benzaldehyde ring significantly influence the rate and yield of the Knoevenagel condensation. nih.gov

Electronic Effects: Electron-withdrawing groups (EWGs) such as nitro (-NO₂) and trifluoromethyl (-CF₃) attached to the aromatic ring generally increase the electrophilicity of the carbonyl carbon in the aldehyde. nih.gov This enhanced electrophilicity facilitates the nucleophilic attack by the malononitrile carbanion, leading to faster reaction times and higher yields. For example, the synthesis of 2-(4-nitrobenzylidene)malononitrile proceeds to a 96% yield in a shorter time compared to analogs with electron-donating groups. nih.gov

Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) can decrease the reaction rate by reducing the electrophilicity of the carbonyl carbon. nih.gov However, the fluorine substituent in this compound presents a more complex case. While fluorine is highly electronegative (an inductive EWG), it also possesses lone pairs that can be donated mesomerically. This p-orbital overlap between fluorine and carbon can reduce the reactivity of the carbonyl group, leading to a lower yield (74%) and longer reaction time (35 min) compared to other halogenated analogs like the 4-chloro derivative under certain catalytic conditions. nih.govresearchgate.net

Steric Effects: Steric hindrance can also play a crucial role in the transformation. Bulky substituents near the aldehyde functional group can impede the approach of the nucleophile, slowing down the reaction and potentially lowering the yield. nih.gov For instance, the synthesis of 2-(anthracen-9-ylmethylene)malononitrile, which involves a sterically demanding anthracene (B1667546) group, results in lower yields and requires a longer reaction time. nih.gov While the para-substitution in this compound does not introduce significant steric hindrance at the reaction center, steric effects become more pronounced with ortho-substituents or larger substituent groups. nih.govresearchgate.net

Spectroscopic and Advanced Structural Elucidation of 2 4 Fluorobenzylidene Malononitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of molecules by probing the magnetic properties of atomic nuclei. For 2-(4-Fluorobenzylidene)malononitrile, ¹H, ¹³C, and ¹⁹F NMR studies collectively provide a detailed map of its atomic connectivity and electronic environment.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic and vinylic protons.

The aromatic region shows two main signals. A multiplet, often appearing as a doublet of doublets, is observed around δ 7.94-7.97 ppm, which corresponds to the two aromatic protons ortho to the benzylidene group. A triplet at approximately δ 7.23-7.28 ppm is assigned to the two aromatic protons meta to the benzylidene group, which are ortho to the fluorine atom. sbq.org.br The vinylic proton, which is part of the benzylidene bridge, appears as a sharp singlet at around δ 7.77 ppm. sbq.org.br The integration of these signals confirms the presence of two, two, and one proton for each respective environment.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.97 - 7.94 | Multiplet (m) | - | 2 x Ar-H (ortho to C=C) |

| 7.77 | Singlet (s) | - | 1 x Vinylic-H |

| 7.28 - 7.23 | Triplet (t) | 8.5 | 2 x Ar-H (ortho to F) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The spectrum for this compound displays eight distinct signals, corresponding to the ten carbon atoms in the structure (with two pairs of aromatic carbons being chemically equivalent).

| Chemical Shift (δ) ppm | Splitting (JC-F) | Assignment |

|---|---|---|

| 166.11 | d (207 Hz) | Ar-C (C-F) |

| 157.98 | - | Vinylic C (Ar-C=C) |

| 133.37 | - | Ar-C (ortho to C=C) |

| 127.18 | - | Ar-C (ipso) |

| 117.18 | - | Ar-C (ortho to F) |

| 113.40 | - | Cyano (C≡N) |

| 112.22 | - | Cyano (C≡N) |

| 82.05 | - | Quaternary C of malononitrile (B47326) |

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically recorded using a KBr pellet, shows several characteristic absorption bands that confirm its structure.

The most prominent and diagnostically important band is the sharp and strong absorption corresponding to the C≡N (nitrile) stretching vibration, which appears around 2229 cm⁻¹. sbq.org.br The C=C stretching vibrations from the aromatic ring and the vinylic double bond are observed in the region of 1500-1600 cm⁻¹, with a notable peak around 1508 cm⁻¹. sbq.org.br Aromatic C-H stretching vibrations are typically seen as a group of weaker bands above 3000 cm⁻¹, with specific peaks noted at 3074 and 3041 cm⁻¹. sbq.org.br The C-F stretching vibration gives rise to a strong band in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3074, 3041 | Medium/Weak | Aromatic C-H Stretch |

| 2229 | Strong, Sharp | C≡N (Nitrile) Stretch |

| 1508 | Medium/Strong | C=C (Aromatic/Vinylic) Stretch |

Mass Spectrometry (GC-MS and ESI-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, which has a molecular formula of C₁₀H₅FN₂, the expected monoisotopic mass is approximately 172.05 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is observed at m/z 172, which corresponds to the molecular weight of the compound. sbq.org.br This peak is often the base peak (100% relative intensity), indicating the relative stability of the molecular ion. sbq.org.br Common fragmentation patterns include the loss of a hydrogen cyanide molecule (HCN) or radical species, leading to fragment ions. Significant fragments are observed at m/z 145 and m/z 121, corresponding to the loss of HCN and subsequent fragmentation. sbq.org.br

X-ray Diffraction Analysis

While crystal structures for closely related derivatives such as 2-(4-methylbenzylidene)malononitrile (B52347) have been reported, a detailed single-crystal X-ray diffraction analysis for this compound was not available in the surveyed scientific literature. nih.govresearchgate.net Such an analysis would be valuable to precisely determine the planarity of the molecule and the nature of intermolecular interactions, such as potential π-π stacking or hydrogen bonding, in the crystalline lattice.

Single Crystal X-ray Diffraction for Crystal System and Space Group Determination

While specific crystallographic data for this compound is not detailed in the available literature, analysis of closely related analogues such as 2-(4-methylbenzylidene)malononitrile and 2-(4-nitrobenzylidene)malononitrile (B1204218) allows for a well-founded prediction of its structural characteristics. nih.govresearchgate.netnih.gov These studies show that such compounds typically crystallize in common crystal systems like triclinic, orthorhombic, or monoclinic. nih.govresearchgate.netmdpi.com The molecule of 2-(4-methylbenzylidene)malononitrile, for instance, is noted to be approximately planar. researchgate.netnih.gov Similarly, the benzylidenemalononitrile (B1330407) unit in the 4-nitro derivative is nearly planar. nih.govresearchgate.net This planarity is a key feature influencing the material's electronic and optical properties.

Based on these analogues, the expected crystallographic parameters for this compound would be determined and are presented in a representative format below.

Interactive Table: Representative Crystallographic Data for Benzylidenemalononitrile Analogues

| Parameter | 2-(4-methylbenzylidene)malononitrile nih.gov | 2-(4-nitrobenzylidene)malononitrile nih.gov |

| Formula | C11H8N2 | C10H5N3O2 |

| Crystal System | Triclinic | Orthorhombic |

| Space Group | P-1 | Pna21 |

| a (Å) | 7.0043 (5) | 19.5557 (9) |

| b (Å) | 7.5270 (5) | 3.8732 (2) |

| c (Å) | 9.5396 (6) | 11.9823 (5) |

| α (°) | 106.757 (4) | 90 |

| β (°) | 96.592 (4) | 90 |

| γ (°) | 105.204 (4) | 90 |

| Volume (ų) | 454.75 (5) | 907.58 (7) |

| Z | 2 | 4 |

Powder X-ray Diffraction for Crystalline Purity Assessment

Powder X-ray Diffraction (PXRD) serves as a crucial tool for assessing the crystalline purity and phase identity of a bulk sample. Unlike SC-XRD, which analyzes a single crystal, PXRD provides an average diffraction pattern from a microcrystalline powder. This pattern is a unique fingerprint for a specific crystalline phase.

In the characterization of this compound, PXRD would be employed to confirm that the synthesized bulk material consists of a single, uniform crystalline phase. The experimental PXRD pattern obtained from the sample would be compared against a theoretical pattern simulated from the single-crystal X-ray diffraction data. A precise match between the peak positions (2θ angles) and relative intensities of the experimental and simulated patterns confirms the phase purity of the bulk sample. Any significant peaks present in the experimental pattern that are absent in the simulated one would indicate the presence of crystalline impurities or a different polymorphic form. mdpi.com

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Optical Properties

The optical properties of this compound are investigated using Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) and Infrared (IR) spectroscopy. Benzylidenemalononitrile derivatives are known for their interesting optical characteristics, which arise from their molecular structure consisting of an electron-donating aromatic ring and electron-withdrawing malononitrile groups, linked by a π-conjugated bridge. researchgate.net This "push-pull" architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to strong absorption bands in the UV-Vis region. researchgate.net

Infrared spectroscopy provides valuable information about the specific functional groups present in the molecule. For this compound, the IR spectrum shows characteristic absorption bands that confirm its structure. sbq.org.br

Interactive Table: Key Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3074, 3041 | Aromatic C-H stretch | sbq.org.br |

| 2229 | Nitrile (C≡N) stretch | sbq.org.br |

| 1508 | Aromatic C=C stretch | sbq.org.br |

The strong, sharp peak at 2229 cm⁻¹ is particularly indicative of the nitrile groups, a defining feature of the malononitrile moiety. sbq.org.br

Thermal Analysis (TGA-DSC) for Thermogravimetric and Differential Scanning Calorimetry Studies

Thermal analysis, incorporating Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is performed to evaluate the thermal stability and phase behavior of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For a stable organic crystalline compound like this compound, TGA is used to determine its decomposition temperature. A TGA thermogram would typically show a stable mass up to a high temperature, followed by a sharp decrease in mass, indicating thermal decomposition. Related molecular crystals have demonstrated high thermal stability. mdpi.comresearchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to identify thermal transitions such as melting, crystallization, and solid-state phase transitions. A DSC thermogram for this compound would show a sharp endothermic peak corresponding to its melting point. The reported melting point for this compound is 135°C. sbq.org.br The sharpness of the melting peak can also serve as an indicator of the sample's purity.

Chromatographic Techniques for Reaction Monitoring and Product Purity

Chromatographic techniques, particularly Thin-Layer Chromatography (TLC), are indispensable for monitoring the progress of the synthesis of this compound and assessing the purity of the final product. doi.orgrasayanjournal.co.in The compound is typically synthesized via a Knoevenagel condensation reaction between 4-fluorobenzaldehyde (B137897) and malononitrile. ontosight.ai

During the synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel) at regular intervals. researchgate.netnih.gov The plate is then developed in an appropriate solvent system, such as a mixture of hexane (B92381) and ethyl acetate. sbq.org.br The spots corresponding to the starting materials (4-fluorobenzaldehyde and malononitrile) and the product (this compound) will have different retention factors (Rf values). The reaction is considered complete when the spots corresponding to the starting materials have disappeared, and a single, strong spot for the product is observed. researchgate.netnih.govrasayanjournal.co.in This method provides a rapid and effective means of optimizing reaction times and conditions.

Morphological Characterization (e.g., WinXMorph, SEM)

Morphological characterization provides insight into the size, shape (habit), and surface features of the crystals. Techniques such as Scanning Electron Microscopy (SEM) are used to obtain high-resolution images of the crystal's exterior.

While specific morphological studies for this compound are not extensively reported, related compounds offer valuable insights. For example, crystals of 2-(4-methylbenzylidene)malononitrile have been described as "block-like colourless crystals". researchgate.netnih.gov SEM analysis of this compound would reveal details about its crystal facets, surface smoothness, and the presence of any growth defects. This information is important as the external morphology of crystals can influence bulk properties such as flowability and dissolution rate, and is a direct consequence of the internal crystal structure.

Theoretical and Computational Investigations of 2 4 Fluorobenzylidene Malononitrile

Quantum Chemical Calculations (e.g., DFT/TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecular systems. For compounds like 2-(4-Fluorobenzylidene)malononitrile, DFT methods, such as B3LYP, are commonly used with various basis sets (e.g., 6-311G(d,p)) to achieve a balance between computational cost and accuracy. biointerfaceresearch.com Time-Dependent DFT (TD-DFT) is further employed to study excited-state properties and electronic transitions. bhu.ac.in

DFT calculations are utilized to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. bhu.ac.in These calculations often reveal that the benzylidenemalononitrile (B1330407) framework is nearly planar. researchgate.net The presence of the electron-withdrawing fluorine atom at the para position of the benzene (B151609) ring significantly influences the electronic distribution within the molecule. This substitution affects the charge density across the aromatic ring and the vinyl bridge, which can be quantified through computational analysis. The overlap between the p-orbitals of fluorine and carbon can influence the reactivity of the molecule. nih.gov

Table 1: Selected Calculated Bond Lengths for Benzylidenemalononitrile Derivatives Note: Data is illustrative of typical values obtained for similar structures through DFT calculations.

| Bond | Typical Calculated Bond Length (Å) |

| C=C (vinyl) | ~1.35 - 1.38 |

| C-C (ring-vinyl) | ~1.45 - 1.48 |

| C≡N (nitrile) | ~1.15 - 1.16 |

| C-F (aromatic) | ~1.34 - 1.37 |

| C-C (in benzene ring) | ~1.38 - 1.42 |

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. nih.gov DFT calculations can compute the harmonic vibrational frequencies corresponding to the different normal modes of the molecule. researchgate.net These predicted frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and achieve better agreement with experimental data. biointerfaceresearch.com

For this compound, a prominent feature in its vibrational spectrum is the strong absorption band corresponding to the C≡N stretching vibration of the nitrile groups. Experimentally, this band is observed around 2229 cm⁻¹. sbq.org.br Theoretical calculations for related benzylidenemalononitriles consistently predict this sharp, intense peak in the 2220-2230 cm⁻¹ region. nih.gov Other significant predicted vibrations include C=C stretching of the alkene and aromatic ring, C-H stretching and bending modes, and the C-F stretching vibration. nih.govniscpr.res.in Comparing the computed spectrum with the experimental one allows for a detailed assignment of the observed vibrational bands. biointerfaceresearch.com

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) sbq.org.br | Typical Calculated Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | 3074, 3041 | ~3000 - 3100 |

| C≡N Stretch (Nitrile) | 2229 | ~2220 - 2230 |

| C=C Stretch (Alkene/Aromatic) | Not specified | ~1580 - 1620 |

| C-F Stretch | Not specified | ~1200 - 1250 |

Molecular Modeling and Simulation Studies

While specific molecular dynamics or extensive simulation studies for this compound are not widely documented in the provided context, molecular modeling techniques are broadly applicable. These studies could be used to investigate intermolecular interactions in the solid state, predict crystal morphology, and understand the molecule's behavior in different solvent environments. Such simulations are valuable for designing materials with specific properties, for instance, in the field of nonlinear optics where benzylidenemalononitrile derivatives are of interest. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, DFT calculations show that the HOMO is typically localized over the fluorophenyl ring and the vinyl bridge, while the LUMO is predominantly distributed over the malononitrile (B47326) moiety, which acts as an electron-accepting unit. mdpi.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This intramolecular charge transfer character from the donor (fluorobenzylidene) to the acceptor (malononitrile) is a hallmark of this class of compounds.

Table 3: Illustrative Frontier Molecular Orbital Energies Note: Values are representative for benzylidenemalononitrile derivatives and can vary with the computational method.

| Parameter | Typical Calculated Value (eV) | Significance |

| EHOMO | ~ -6.5 to -7.5 | Energy of the highest occupied molecular orbital |

| ELUMO | ~ -2.5 to -3.5 | Energy of the lowest unoccupied molecular orbital |

| ΔE (HOMO-LUMO Gap) | ~ 3.5 to 4.5 | Indicates chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution in a molecule, allowing for the identification of sites prone to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, where red indicates regions of high electron density (negative potential), typically associated with electronegative atoms, and blue represents regions of low electron density (positive potential). nih.govresearchgate.net

In the MEP map of this compound, the most negative potential (red/yellow regions) is expected to be localized around the nitrogen atoms of the two nitrile groups, making them susceptible to electrophilic attack. nih.gov The fluorine atom also contributes to a region of negative potential. Conversely, the hydrogen atoms of the benzene ring and the vinyl group would exhibit a positive potential (blue regions), indicating they are the most likely sites for nucleophilic attack. bhu.ac.in MEP analysis is a valuable tool for predicting intermolecular interactions and reactivity patterns. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding, hybridization, and intramolecular charge transfer interactions within a molecule. usc.edu It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). researchgate.net The stabilization energy (E(2)) associated with these interactions quantifies the strength of the intramolecular charge transfer.

For this compound, NBO analysis can confirm the charge transfer from the fluorophenyl ring to the cyano groups. researchgate.net Significant stabilization energies would be associated with interactions between the π orbitals of the benzene ring (donor) and the π* antibonding orbitals of the C=C and C≡N bonds (acceptors). This analysis helps to rationalize the electronic structure and the push-pull nature of the molecule, which is fundamental to its properties. nih.gov The analysis also yields natural atomic charges, providing a more robust picture of charge distribution than other methods like Mulliken population analysis. researchgate.netusc.edu

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, AIM Analysis)

The study of intermolecular interactions is crucial for understanding the crystal packing, stability, and physicochemical properties of molecular solids. Techniques such as Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (AIM) are powerful computational tools for the qualitative and quantitative assessment of these non-covalent interactions.

Hirshfeld Surface Analysis provides a visual and quantitative method for exploring intermolecular contacts in a crystal lattice. This analysis involves partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent weaker contacts.

For molecules structurally similar to this compound, Hirshfeld analysis has revealed the significance of various intermolecular interactions in stabilizing the crystal structure. Although a specific Hirshfeld analysis for this compound is not extensively reported in the cited literature, based on its chemical structure, several key interactions can be anticipated to play a role in its crystal packing. These would include:

C–H···N interactions: The nitrogen atoms of the nitrile groups are potential hydrogen bond acceptors, likely forming interactions with hydrogen atoms from neighboring molecules.

C–H···F interactions: The fluorine atom, with its high electronegativity, can participate in weak hydrogen bonding with hydrogen atoms.

van der Waals forces: A network of weaker van der Waals forces would also be present, contributing to the cohesion of the crystal.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different intermolecular contacts. For analogous compounds, these plots have quantified the percentage contribution of each interaction type to the total crystal packing.

The Quantum Theory of Atoms in Molecules (AIM) offers a deeper, quantitative insight into the nature of chemical bonds and intermolecular interactions. By analyzing the topology of the electron density, AIM can identify bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature and strength of the interaction. For instance, the presence of a BCP between two atoms from different molecules is a definitive indicator of an intermolecular interaction. The magnitude of ρ(r) at the BCP correlates with the strength of the interaction.

While specific AIM analysis data for this compound is not available in the provided search results, this methodology could be applied to precisely characterize the strength and nature of the anticipated C–H···N, C–H···F, and other non-covalent interactions within its crystal structure.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target. For this compound and related benzylidenemalononitrile derivatives, molecular docking studies have been performed to elucidate their potential as inhibitors of various enzymes.

One study investigated the interaction of benzylidenemalononitrile derivatives, including the 4-fluoro substituted compound, with acetylcholinesterase (AChE) , an enzyme critical for the transmission of nerve signals. researchgate.net Although the mortality rate of this compound against Aedes aegypti larvae was found to be lower than its chloro-substituted analog, the study highlights the use of molecular docking to understand the structure-activity relationships within this class of compounds. researchgate.net The docking simulations help to identify key amino acid residues in the active site of AChE that interact with the ligand, providing insights into the binding mechanism. researchgate.net

In another research effort, a series of alkylidenemalononitrile derivatives were synthesized and their potential as anticancer agents was evaluated through molecular docking simulations against two protein targets: tyrosine-protein kinase (HCK) and ribonucleoside diphosphate (B83284) reductase (RR) . bohrium.com These proteins are implicated in cancer cell proliferation and survival. The studies showed good interaction between the malononitrile derivatives and the target receptor proteins, indicating their potential as anticancer drug candidates. bohrium.com

Furthermore, a study on 2-(3,4-dihydroxybenzylidene)malononitrile, a structurally related compound, employed molecular docking to investigate its inhibitory activity against mushroom tyrosinase . oncotarget.com The simulation results helped to understand the binding mode of the compound within the enzyme's active site, corroborating the experimental findings of its tyrosinase inhibitory effect. oncotarget.com

These studies collectively demonstrate the utility of molecular docking in predicting and analyzing the interactions of this compound and its analogs with various biological targets. The insights gained from these simulations are valuable for the rational design of more potent and selective inhibitors for therapeutic applications.

Table of Predicted Interactions from Molecular Docking Studies for Benzylidenemalononitrile Derivatives

| Ligand Class | Protein Target | Software/Method | Key Findings |

| Benzylidenemalononitrile derivatives | Acetylcholinesterase (AChE) | Not Specified | Used to identify the mode of interaction with binding sites. researchgate.net |

| Alkylidenemalononitrile derivatives | Tyrosine-protein kinase (HCK) | AutoDock Tools (ADT) v1.5.6, AutoDock v4.0.1 | Good interaction between derivatives and the target receptor protein. bohrium.com |

| Alkylidenemalononitrile derivatives | Ribonucleoside diphosphate reductase (RR) | AutoDock Tools (ADT) v1.5.6, AutoDock v4.0.1 | Good interaction between derivatives and the target receptor protein. bohrium.com |

| 2-(3,4-dihydroxybenzylidene)malononitrile | Mushroom Tyrosinase | Dock6, AutoDock4.2 | Predicted the 3D structure of the enzyme bound to the ligand. oncotarget.com |

Advanced Material Science Applications of 2 4 Fluorobenzylidene Malononitrile

Applications in the Microelectronics Industry

The ever-increasing demand for faster and more efficient electronic devices has spurred research into novel materials with superior nonlinear optical (NLO) properties. NLO materials are crucial for a range of applications in microelectronics, including optical data storage, signal processing, and telecommunications. bohrium.com Organic molecules, particularly those with a donor-π-acceptor (D-π-A) structure, have shown great promise in this area due to their large NLO response, fast switching speeds, and ease of structural modification.

2-(4-Fluorobenzylidene)malononitrile, with its electron-withdrawing cyano groups and the fluorinated phenyl ring, exhibits significant third-order NLO properties. The intramolecular charge transfer from the phenyl ring (donor) to the malononitrile (B47326) moiety (acceptor) through the π-conjugated bridge is key to its NLO activity. Research into the bulk crystal growth of this compound (FBM) has highlighted its potential as an effective third-order NLO material. dntb.gov.ua

Studies on the closely related compound, 2-(4-chlorobenzylidene)malononitrile, provide valuable insights into the NLO characteristics of this class of materials. Using the Z-scan technique, researchers have quantified the nonlinear refractive index, nonlinear absorption coefficient, and third-order susceptibility of this compound. These parameters are critical in assessing a material's suitability for NLO applications. bohrium.comresearchgate.net The results for the chloro-analogue suggest that this compound would exhibit comparable, if not enhanced, NLO properties due to the high electronegativity of the fluorine atom.

| Laser Power (mW) | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) | Third-Order NLO Susceptibility (χ⁽³⁾) (esu) |

|---|---|---|---|

| 30 | -7.643 x 10⁻⁸ | 4.774 x 10⁻³ | 8.067 x 10⁻⁷ |

| 40 | -5.911 x 10⁻⁸ | 6.366 x 10⁻³ | 8.587 x 10⁻⁷ |

| 50 | -5.320 x 10⁻⁸ | 7.957 x 10⁻³ | 9.224 x 10⁻⁷ |

| 80 | -2.278 x 10⁻⁸ | 12.732 x 10⁻³ | 12.755 x 10⁻⁷ |

| 100 | -1.415 x 10⁻⁸ | 15.915 x 10⁻³ | 15.109 x 10⁻⁷ |

Development of Dyes and Sensors

The versatility of the malononitrile group makes it a valuable component in the synthesis of fluorescent dyes and chemosensors. ontosight.ai The strong electron-withdrawing nature of the two cyano groups facilitates intramolecular charge transfer (ICT) when coupled with an electron-donating group, a fundamental mechanism for many fluorescent probes. researchgate.net this compound serves as a key building block in this context, providing the core structure for creating more complex sensor molecules.

Derivatives of benzylidenemalononitrile (B1330407) are known to form the basis of fluorescent probes for the detection of various analytes, including metal ions and anions. d-nb.info The sensing mechanism often relies on the interaction of the analyte with the sensor molecule, which modulates the ICT process and results in a change in the fluorescence emission (either enhancement or quenching). For instance, the introduction of specific binding sites to the core structure of a malononitrile-based dye can lead to high selectivity for a particular ion.

The photophysical properties of dyes derived from malononitrile derivatives, such as their absorption and emission wavelengths, Stokes shift, and fluorescence quantum yield, are crucial for their application as sensors. researchgate.netrsc.org These properties can be fine-tuned by modifying the chemical structure of the dye. The presence of the fluorine atom in this compound can influence these properties through its electronic effects. While specific data for a dye solely based on this compound is not extensively reported, the general photophysical characteristics of related malononitrile-based dyes provide a good indication of their potential.

| Derivative | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| Anthracene-based carbamate | ~370 | ~445 | ~75 | - |

| Pyrrole-isoxazole derivative | ~340 | ~400 | ~60 | 0.067 |

| 1,8-naphthalimide derivative | - | 465 | - | 0.83 |

Organic Semiconductor Research

Organic semiconductors are at the forefront of research for next-generation electronic devices, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). mdpi.com The performance of these devices is heavily dependent on the charge transport characteristics of the organic materials used. Malononitrile derivatives have been extensively investigated as electron-accepting building blocks for n-type organic semiconductors due to the strong electron-withdrawing ability of the cyano groups. sciforum.netnih.gov

The structure of this compound, with its potential for forming a planar molecular geometry and facilitating intermolecular π-π stacking, makes it a candidate for use in organic electronics. The Knoevenagel condensation reaction, used to synthesize this compound, is a common method for creating π-conjugated molecules for semiconductor applications. nih.gov

| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Application |

|---|---|---|---|

| 2-(4-(diphenylamino)benzylidene)malononitrile (Crystal Form A-1) | 138.02 | 319.88 | Potential for OLEDs and Perovskite Solar Cells |

| 2-(4-(diphenylamino)benzylidene)malononitrile (Crystal Form A-2) | 139.43 | 324.22 | Potential for OLEDs and Perovskite Solar Cells |

Investigation of Bioactivity and Molecular Interactions of 2 4 Fluorobenzylidene Malononitrile

Exploration of Cytotoxic Activity in Biological Systems

Compounds within the benzylidenemalononitrile (B1330407) class, including 2-(4-Fluorobenzylidene)malononitrile, have garnered interest for their potential biological activities. ontosight.ai Research into this family of molecules indicates they can exhibit cytotoxic effects against various cancer cell lines, positioning them as subjects for further investigation in the development of anticancer therapeutics. ontosight.ai The core structure, featuring a benzylidene group attached to a malononitrile (B47326) moiety, allows for interactions with biological targets that can lead to cytotoxic outcomes. ontosight.ai Specifically, certain derivatives of benzylidenemalononitrile have been identified as potent tyrosine kinase inhibitors, a class of enzymes often implicated in cancer cell proliferation and survival. researchgate.net While detailed cytotoxic data specifically for this compound is not extensively documented in the provided context, the known anti-proliferative activities of its structural analogs suggest its potential in this area. oncotarget.com

Assessment of Larvicidal Activity (e.g., against Aedes aegypti)

The larvicidal properties of this compound have been evaluated, particularly against the mosquito vector Aedes aegypti, which is responsible for transmitting diseases like dengue, Zika, and yellow fever. sbq.org.br In a comparative study of various benzylidenemalononitrile derivatives, this compound, designated as compound 2f , demonstrated a low level of larvicidal efficacy. sbq.org.br When tested against third-instar larvae of Aedes aegypti, it resulted in a mortality rate of less than 5%. sbq.org.br

This contrasts sharply with other derivatives, highlighting the significant influence of the substituent on the benzene (B151609) ring. For instance, the chlorinated analog, 2-(4-Chlorobenzylidene)malononitrile (2e ), showed excellent larvicidal activity. sbq.org.br The disparate results between the fluoro and chloro derivatives underscore the subtle electronic and steric effects that govern the bioactivity of these compounds. sbq.org.br

Table 1: Comparative Larvicidal Activity of Benzylidenemalononitrile Derivatives against Aedes aegypti

| Compound ID | Substituent (R) | Larvicidal Activity Profile |

| 2b | 4-OCH₃ | ~30% mortality at 12 ppm (48h) |

| 2c | 4-OH, 3-OCH₃ | Low activity |

| 2d | 3,4,5-OCH₃ | Low activity |

| 2e | 4-Cl | Excellent activity (LC₅₀ = 9.42 ppm at 24h) |

| 2f | 4-F | < 5% mortality |

| 2g | 4-NO₂ | No mortality at 12 ppm |

This table is based on data presented in the study by Carvalho, H. L. et al. sbq.org.br

Mechanistic Studies of Molecular Interactions with Biological Targets

While direct mechanistic studies on this compound are limited, research on its close analogs provides insight into potential biological targets. A molecular docking study was performed on the highly larvicidal derivative, 2-(4-Chlorobenzylidene)malononitrile, to identify its interaction with the enzyme acetylcholinesterase (AChE), a critical component of the insect nervous system. sbq.org.br The study revealed that the compound binds effectively to the active site of AChE, showing five distinct bonds with three different amino acids, which suggests that inhibition of this enzyme could be the mechanism for its larvicidal action. sbq.org.br Given the structural similarity, it is plausible that this compound may interact with the same target, albeit with much lower affinity, explaining its reduced activity.

Furthermore, the broader class of 2-(substituted benzylidene)malononitrile derivatives has been investigated for other enzymatic interactions. Studies have shown that certain analogs can act as potent inhibitors of tyrosine kinases and tyrosinase. researchgate.netoncotarget.com For example, a study of 12 derivatives as potential anti-melanogenic agents found that 2-(3,4-dihydroxybenzylidene)malononitrile was a strong tyrosinase inhibitor. oncotarget.com These findings indicate that the benzylidenemalononitrile scaffold can interact with a range of enzymatic targets, and the specific bioactivity is heavily dependent on the substitution pattern on the aromatic ring.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies of benzylidenemalononitrile derivatives reveal critical insights into the features governing their bioactivity. The larvicidal activity against Aedes aegypti is a clear example of these relationships. sbq.org.br

Influence of Halogens: The nature of the halogen at the para-position (R=4) of the benzene ring has a profound effect. The compound 2-(4-Chlorobenzylidene)malononitrile displayed the highest larvicidal mortality. sbq.org.br In contrast, this compound showed significantly lower activity. sbq.org.br This suggests that the greater electronegativity and smaller size of fluorine compared to chlorine are less favorable for the interaction with the biological target in the mosquito larvae, which may be acetylcholinesterase. sbq.org.br

Effect of Electron-Donating Groups: The presence of electron-donating groups, such as methoxy (B1213986) (-OCH₃), also influences activity. The derivative 2-(4-hydroxy-3-methoxybenzylidene)malononitrile and the trimethoxy-substituted analog 2-(3,4,5-trimethoxybenzylidene)malononitrile both exhibited low larvicidal profiles. sbq.org.br This indicates that electron-rich aromatic rings may decrease the compound's effectiveness.

Effect of Electron-Withdrawing Groups: A strongly electron-withdrawing group like the nitro group (-NO₂) at the para-position in 2-(4-nitrobenzylidene)malononitrile (B1204218) resulted in a complete lack of mortality against the larvae at the tested concentration. sbq.org.br This demonstrates that a simple trend of electron-withdrawing character does not directly correlate with higher activity, as the moderately electron-withdrawing chloro group was most effective.

These findings collectively confirm the strong influence of both electronic and steric effects of the substituents on the bioactivity of benzylidenemalononitrile derivatives. sbq.org.br

Conclusion and Future Research Directions

Synthesis and Characterization Advancements

The primary route to synthesizing 2-(4-fluorobenzylidene)malononitrile is the Knoevenagel condensation, which involves the reaction of 4-fluorobenzaldehyde (B137897) and malononitrile (B47326). ontosight.ai While effective, future research is intensely focused on refining this process to enhance efficiency, yield, and environmental compatibility. A significant thrust is the development of novel catalytic systems. For instance, the use of monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT) has shown promise in accelerating the reaction under mild conditions. nih.govresearchgate.net Further exploration into nanohybrid catalysts could lead to even more active and reusable systems, a key goal for sustainable industrial chemistry.

Another critical direction is the advancement of electrochemical synthesis methods. researchgate.net Early research indicates that this one-pot technique can produce high yields without the need for additional reagents, representing a significant step towards greener chemical production. researchgate.net Future work will likely aim to scale up these electrochemical processes and broaden their applicability to other benzylidene malononitrile derivatives.

In parallel, the characterization of this compound and its analogues is entering a new phase. While standard spectroscopic methods are well-established, future studies will likely concentrate on solid-state characterization. As demonstrated with similar molecules, controlling crystallization conditions can yield different crystal forms (polymorphs) with unique physical properties. mdpi.com Advanced techniques like single-crystal X-ray diffraction will be indispensable in correlating crystal packing with functional properties, opening the door to designing materials with tailored characteristics. mdpi.com

| Research Direction | Key Objective | Potential Methodologies |

| Catalyst Development | Improve reaction efficiency and reusability. | Nanohybrid catalysts (e.g., NiCu@MWCNT), heterogeneous catalysts. |

| Green Synthesis | Reduce environmental impact and waste. | Electrochemical synthesis, microwave-assisted synthesis in water, use of eco-friendly catalysts like alum. researchgate.netrasayanjournal.co.ineurekaselect.com |

| Advanced Characterization | Understand structure-property relationships. | Single-crystal X-ray diffraction to identify and analyze new polymorphs. mdpi.com |

Expanding Material Science Applications

The inherent electronic properties of this compound make it a compelling candidate for future materials science research. The molecule's structure, featuring an electron-accepting dicyano group and a tunable electron-donating phenyl ring, is a classic blueprint for optoelectronic materials. ontosight.aimdpi.com The presence of a fluorine atom can further modify these properties, enhancing stability and performance. ontosight.ai

A promising avenue of research is the development of organic crystalline materials for advanced applications. Studies on similar donor-acceptor molecules have revealed mechanochromic behavior, where applying pressure induces a color and fluorescence change. mdpi.com This phenomenon is linked to transformations in the crystal structure. mdpi.com Future investigations are expected to explore whether this compound or its derivatives can be engineered to create new materials for pressure sensors, security inks for anti-counterfeiting, and data encryption. mdpi.com

Furthermore, the versatility of benzylidene malononitrile derivatives suggests their potential as building blocks in the synthesis of more complex functional materials, including polymers with specific optical or electrical properties. nih.gov Research is anticipated to grow in the area of incorporating this compound into larger molecular architectures to create novel organic electronics and photonics.

Prospects in Bioactivity and Medicinal Chemistry Research

The field of medicinal chemistry is poised to significantly benefit from future research into this compound. The broader class of benzylidenemalononitrile (B1330407) derivatives has garnered attention from scientists for potential anticancer, antifungal, and antibacterial activities. nih.gov There is a clear interest in compounds like this compound for their potential biological effects, including cytotoxicity against cancer cell lines. ontosight.ai

Future research will focus on several key areas. Firstly, comprehensive screening of the compound against a wider range of cancer cell lines and microbial pathogens is necessary to fully map its bioactivity profile. Secondly, mechanistic studies are required to understand how it interacts with biological targets at the molecular level. ontosight.ai This knowledge is crucial for its development as a potential therapeutic agent.

The molecule's structure serves as a valuable scaffold for drug discovery. Medicinal chemists are likely to pursue the synthesis of a library of derivatives, modifying the aromatic ring and other parts of the molecule to optimize potency and selectivity. This structure-activity relationship (SAR) analysis is a foundational step in transforming a biologically active compound into a viable drug candidate. The ultimate goal is to develop new lead compounds for the creation of novel anticancer or antimicrobial drugs. ontosight.ai

| Research Area | Objective | Future Actions |

| Anticancer Research | Investigate cytotoxic effects. | Expanded screening against diverse cancer cell lines; mechanistic studies. ontosight.ai |

| Antimicrobial Research | Explore antibacterial and antifungal properties. | Screening against a broad spectrum of microbial pathogens. nih.gov |

| Drug Discovery | Develop new therapeutic agents. | Synthesis of derivatives to establish structure-activity relationships (SAR). |

Broader Impact on Chemical Sciences and Green Chemistry Initiatives

The study of this compound extends beyond its direct applications, serving as a valuable case study for the advancement of green and sustainable chemistry. The Knoevenagel condensation used for its synthesis is a fundamental carbon-carbon bond-forming reaction, and innovations in this area have wide-ranging implications.

Future research will continue to leverage this reaction to pioneer environmentally benign synthesis protocols. A major focus is the elimination of hazardous organic solvents by using water as the reaction medium. rasayanjournal.co.ineurekaselect.com The development of protocols using catalysts like alum, which is cost-effective and safe, or even catalyst-free systems activated by microwave irradiation, exemplifies this trend. rasayanjournal.co.ineurekaselect.com These methods not only reduce waste but also simplify the workup process, making the synthesis more economical and scalable.

The push towards sustainable methods for synthesizing this compound will likely inspire similar green approaches for the production of other fine chemicals and pharmaceutical intermediates. The principles learned—from using water as a solvent to employing reusable catalysts and energy-efficient reaction conditions—contribute to a broader paradigm shift in the chemical industry towards processes that are safer, more efficient, and environmentally responsible. rasayanjournal.co.in

Q & A

Q. What are the optimal conditions for synthesizing 2-(4-fluorobenzylidene)malononitrile via Knoevenagel condensation?

- Methodological Answer : The synthesis typically involves reacting 4-fluorobenzaldehyde with malononitrile in the presence of a catalyst. For example, microwave-assisted urea catalysis achieves yields up to 94% in ethanol under reflux (30–35 min) . Alternatively, biopolymer-based catalysts (e.g., chitin or silk fibroin modified with Oxone) yield 90–98% for halogenated derivatives, with reaction times <1 hour . Key parameters include solvent polarity (ethanol or DMSO), temperature (60–80°C), and catalyst loading (5–10 mol%). Monitoring via TLC (Rf ≈ 0.66 in ethyl acetate/hexane) ensures reaction completion .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm C≡N stretches at 2230–2231 cm⁻¹ , C=C aromatic vibrations at 1583–1658 cm⁻¹ , and sp² C-H stretches at 3043 cm⁻¹ .

- ¹H NMR : Look for the characteristic =CH proton at δ 8.53 ppm (s) and aromatic protons as doublets (δ 7.48–8.06 ppm, J = 8 Hz) .

- 13C NMR : The nitrile carbons appear at δ 112–115 ppm , while the aromatic carbons range from 115–160 ppm .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in multicomponent reactions?

- Methodological Answer : The electron-withdrawing fluorine group enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks. For instance, in a three-component reaction with dithiols and amines, fluorine stabilizes the intermediate Knoevenagel adduct, enabling (2 + 2)-cycloaddition to form macrocyclic tetrathiadienes (yield: 84.6% ) . Kinetic studies using in situ Raman spectroscopy reveal faster adduct formation compared to non-fluorinated analogs due to increased polarization of the C=C bond .

Q. What strategies enhance the nonlinear optical (NLO) properties of this compound derivatives?

- Methodological Answer :

- Crystal Engineering : Planar molecular geometry (r.m.s. deviation: 0.023 Å ) and head-to-tail stacking along the [010] axis optimize charge transfer transitions, critical for third-order NLO materials .

- Substituent Effects : Introducing electron-donating groups (e.g., dimethylamino) at the para position increases hyperpolarizability (β) by ~30% , as shown by DFT calculations at the B3LYP/6-31G(d,p) level .

- Experimental Validation : Z-scan measurements at 532 nm demonstrate a nonlinear refractive index (n₂) of 1.2 × 10⁻¹² cm²/W for single crystals .

Q. How does solvent polarity affect the mechanochemical synthesis of benzylidenemalononitrile derivatives?

- Methodological Answer : Higher polarity solvents (e.g., DMF) accelerate reaction kinetics by stabilizing polar intermediates like 2-(hydroxy(4-nitrophenyl)methyl)malononitrile , identified via in situ PXRD . For this compound, ethanol (ε = 24.3) reduces reaction time to 35 min compared to toluene (ε = 2.38, 60 min), with yields improving from 74% to 94% .

Q. What methodologies evaluate the antimicrobial efficacy of this compound derivatives?

- Methodological Answer :

- Broth Microdilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values <50 µg/mL indicating potency .

- Structure-Activity Relationships (SAR) : Fluorine enhances membrane permeability, while cyano groups disrupt bacterial electron transport chains. Derivatives like 2-(5-benzylidene-4-phenylthiazol-2-ylidene)-malononitrile show 2× higher activity than non-fluorinated analogs .

Q. How can computational modeling predict the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : At the B3LYP/6-31G(d,p) level, fluorine lowers the LUMO energy (−2.8 eV ) compared to chlorine (−2.5 eV ), enhancing electron affinity .

- TD-DFT for Optical Properties : Simulated UV-Vis spectra (λmax ≈ 607 nm ) align with experimental data (R² > 0.98) when using the CAM-B3LYP functional .

Q. What crystallographic techniques resolve the structure of this compound derivatives?

- Methodological Answer :

Q. Why does the para-fluorine substituent reduce Knoevenagel condensation yields compared to other halogens?

Q. What mechanistic insights explain the role of this compound in charge-transfer complexes?

- Methodological Answer :

Fluorine enhances charge separation in donor-acceptor systems. Cyclic voltammetry shows a reduction peak at −1.2 V vs. Ag/AgCl , corresponding to electron uptake at the nitrile groups. Transient absorption spectroscopy reveals a charge-separated state lifetime of ~500 ps , crucial for photovoltaic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.